5,6,7,8-Tetrafluorocoumarin

説明

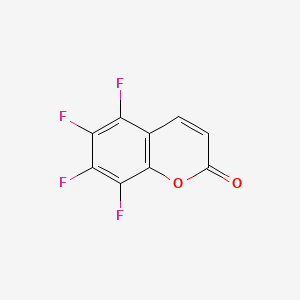

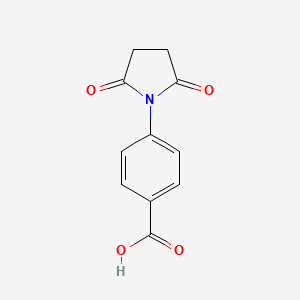

5,6,7,8-Tetrafluorocoumarin is a chemical compound with the molecular formula C9H2F4O2 and a molecular weight of 218.1 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrafluorocoumarin and its 3-substituted derivatives has been studied . The nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure . The pyrolysis of trans-pentafluorocinnamic acid at 400° or the photolysis of sodium pentafluorocinnamate at 100° afford 5,6,7,8-tetrafluorocoumarin .Molecular Structure Analysis

The structure of 5,6,7,8-Tetrafluorocoumarin and its 3-substituted derivatives was studied by X-ray structural analysis and IR, 1H, 13C, and 15N NMR spectroscopy . It was established that the nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure .Chemical Reactions Analysis

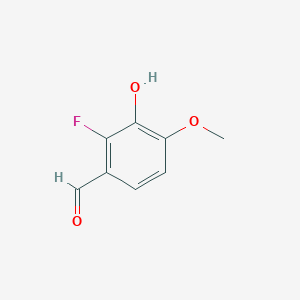

The derivatives of 4-hydroxy-5,6,7,8-tetrafluorocoumarin in reactions with o-aminothiophenol yield products of S-substitution at C 7 atom . 7-substituted 5,6,8-trifluorocoumarins afford benzothiazoles as a result of cleavage of the pyrone cycle .Physical And Chemical Properties Analysis

5,6,7,8-Tetrafluorocoumarin has a molecular formula of C9H2F4O2 and a molecular weight of 218.1 . More detailed physical and chemical properties are not available in the current search results.科学的研究の応用

- Coumarin fluorescent probes, including “5,6,7,8-Tetrafluorocoumarin”, are widely used in biochemistry . They are used to detect various analytes due to their high sensitivity, selectivity, and real-time detection capabilities .

- The probes are usually designed based on the most versatile fluorophores, including coumarin . The existing substituents on the core of coumarin compounds are modified to create these probes .

- The results of these applications have shown that coumarin fluorescent probes have broad prospects in biochemistry .

- Coumarin fluorescent probes are also used in environmental protection . They are used for the detection and application of various elements and compounds such as Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide .

- The methods of application involve fluorescence analyses which have many outstanding features such as high sensitivity, simple manipulations, low cost, rapid response rate, real-time detection, and spatiotemporal resolution .

- The outcomes of these applications have shown that coumarin fluorescent probes have broad prospects in environmental protection .

Fluorescence Probes in Biochemistry

Environmental Protection

- The structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its 3-substituted derivatives was studied by X-ray structural analysis and IR, 1H, 13C, and 15N NMR spectroscopy . It was established that the nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure .

- These compounds are multifunctional block synthons in the synthesis of other types of compounds . This makes them valuable in the field of synthetic chemistry .

- Coumarin fluorescent probes, including “5,6,7,8-Tetrafluorocoumarin”, are widely used in biology . They are used to detect various analytes due to their high sensitivity, selectivity, and real-time detection capabilities .

- The existing substituents on the core of coumarin compounds are modified to create these probes . The results of these applications have shown that coumarin fluorescent probes have broad prospects in biology .

- Coumarin compounds, including “5,6,7,8-Tetrafluorocoumarin”, are known for their pharmacological and biological effects, such as anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective .

- They are widely used in the medical field due to their highly variable size, hydrophobicity, and chelation .

- The structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its 3-substituted derivatives was studied by X-ray structural analysis . This makes them valuable in the field of physics, particularly in the study of molecular structures .

- Coumarin fluorescent probes are also used in physics for their light emitting mechanisms (PET, ICT, FRET) of fluorescent probes .

Chemistry

Biology

Medicine

Physics

- The derivatives of 4-hydroxy-5,6,7,8-tetrafluorocoumarin in reactions with o-aminothiophenol yield products of S-substitution at C 7 atom, 7-substituted 5,6,8-trifluorocoumarins afford benzothiazoles as a result of cleavage of the pyrone cycle . These compounds could potentially be used in the development of new agrochemicals .

- Coumarin compounds, including “5,6,7,8-Tetrafluorocoumarin”, are known for their aromatic and fragrant characteristics . They are found in different plant sources such as vegetables, spices, fruits, and medicinal plants including all parts of the plants—fruits, roots, stems and leaves . However, large amounts of coumarin can be hepatotoxic . Therefore, the use of coumarins in food is regulated .

- Coumarins are fragrant compounds. They belong to the benzopyrone chemical class and have been widely used as aroma enhancers in cosmetics . However, toxicity studies reveal that coumarins are moderately toxic to the human liver and kidneys and may cause liver cancer in rats and lung tumors in mice . Therefore, the use of coumarins has been regulated .

- The structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its 3-substituted derivatives was studied by X-ray structural analysis and IR, 1H, 13C, and 15N NMR spectroscopy . It was established that the nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure . These compounds could potentially be used in the development of new dyes for the textile industry .

- Coumarin fluorescent probes, including “5,6,7,8-Tetrafluorocoumarin”, have become more and more widely used due to their high sensitivity, selectivity, and real-time detection capabilities . They could potentially be used in the development of new sensors for electronic devices .

Agriculture

Food Industry

Cosmetics

Textile Industry

Electronics

Energy

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

5,6,7,8-tetrafluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKMOKUQPFWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345560 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrafluorocoumarin | |

CAS RN |

33739-04-7 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)